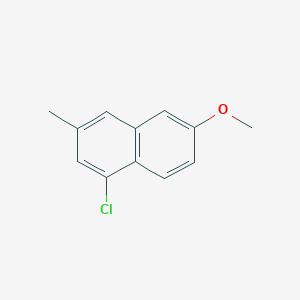
1-Chloro-6-methoxy-3-methylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-6-methoxy-3-methylnaphthalene is an organic compound belonging to the naphthalene family It is characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-6-methoxy-3-methylnaphthalene can be synthesized through several methods. One common approach involves the chlorination of 6-methoxy-3-methylnaphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: 1-Chloro-6-methoxy-3-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or modify the methoxy group.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are utilized.
Major Products:
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dechlorinated naphthalene derivatives or modified methoxy groups.
科学研究应用
1-Chloro-6-methoxy-3-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 1-chloro-6-methoxy-3-methylnaphthalene exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- 1-Chloro-3-methylnaphthalene
- 1-Chloro-6-methoxynaphthalene
- 1-Methoxy-3-methylnaphthalene
Comparison: 1-Chloro-6-methoxy-3-methylnaphthalene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications where these properties are advantageous.
属性
CAS 编号 |
137343-63-6 |
|---|---|
分子式 |
C12H11ClO |
分子量 |
206.67 g/mol |
IUPAC 名称 |
1-chloro-6-methoxy-3-methylnaphthalene |
InChI |
InChI=1S/C12H11ClO/c1-8-5-9-7-10(14-2)3-4-11(9)12(13)6-8/h3-7H,1-2H3 |
InChI 键 |
IEMQCXLJUVFHHJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)OC)C(=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Di-tert-butyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B14271536.png)
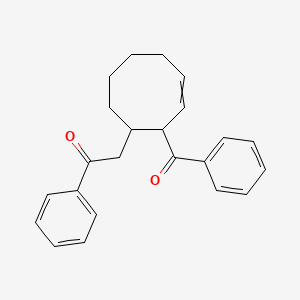


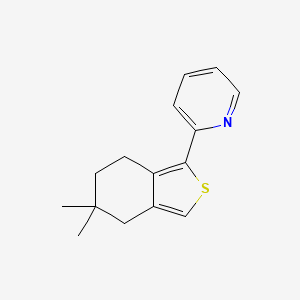

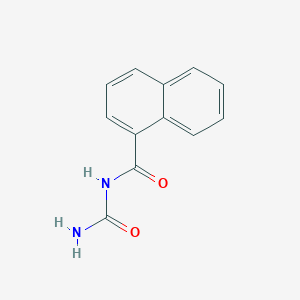
methanone](/img/structure/B14271570.png)
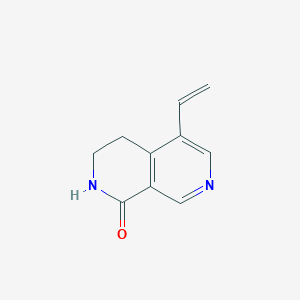

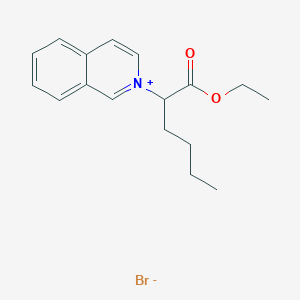
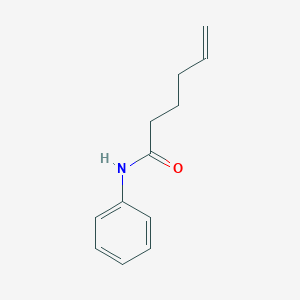
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)
